molecular formula C16H14O4 B12373806 5,7-Dimethoxyphenanthrene-2,3-diol CAS No. 42050-16-8

5,7-Dimethoxyphenanthrene-2,3-diol

Cat. No.: B12373806
CAS No.: 42050-16-8
M. Wt: 270.28 g/mol
InChI Key: MZHODDNWVOFAGX-UHFFFAOYSA-N
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Description

5,7-Dimethoxyphenanthrene-2,3-diol is a phenanthrene derivative known for its unique chemical structure and biological activities. Phenanthrene derivatives are commonly found in various plant species, particularly in the Orchidaceae family. These compounds have been studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyphenanthrene-2,3-diol typically involves the use of phenanthrene as a starting material. The synthetic route may include steps such as methylation and hydroxylation to introduce the methoxy and hydroxyl groups at the desired positions on the phenanthrene ring. Common reagents used in these reactions include dimethyl sulfate for methylation and hydrogen peroxide for hydroxylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale extraction from plant sources, such as Eulophia macrobulbon, using environmentally friendly extraction techniques like subcritical liquid dimethyl ether extraction. This method has been shown to be efficient and selective for phenanthrene derivatives .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyphenanthrene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted phenanthrene derivatives, which may have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethoxyphenanthrene-2,3-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase-5A1, which plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels. This inhibition can lead to increased levels of cGMP, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4’-Hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol
  • 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol
  • 1,5,7-Trimethoxyphenanthrene-2,6-diol

Uniqueness

5,7-Dimethoxyphenanthrene-2,3-diol is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct biological activities compared to other phenanthrene derivatives. Its ability to inhibit phosphodiesterase-5A1 and its potential anti-inflammatory and antioxidant properties make it a compound of significant interest in scientific research .

Properties

CAS No.

42050-16-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

5,7-dimethoxyphenanthrene-2,3-diol

InChI

InChI=1S/C16H14O4/c1-19-11-5-10-4-3-9-6-13(17)14(18)8-12(9)16(10)15(7-11)20-2/h3-8,17-18H,1-2H3

InChI Key

MZHODDNWVOFAGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)O)OC

Origin of Product

United States

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